molecular formula C16H24N2O3 B14064990 N-(2-Nitro-4-octylphenyl)acetamide CAS No. 102040-43-7

N-(2-Nitro-4-octylphenyl)acetamide

Katalognummer: B14064990
CAS-Nummer: 102040-43-7
Molekulargewicht: 292.37 g/mol
InChI-Schlüssel: NUFSKYHLBDXUEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Nitro-4-octylphenyl)acetamide is an organic compound with the molecular formula C16H24N2O3 It is characterized by the presence of a nitro group (-NO2) and an octyl chain attached to a phenyl ring, along with an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitro-4-octylphenyl)acetamide typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the amine group. The resulting 2-nitro-4-octylaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Nitro-4-octylphenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-4-octylphenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-Nitro-4-octylphenyl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Nitro-4-octylphenyl)acetamide depends on its chemical structure and the specific context in which it is used. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological molecules. The acetamide group can form hydrogen bonds and interact with various biological targets, potentially affecting enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Nitro-4-octylphenyl)acetamide is unique due to the presence of the octyl chain, which can influence its solubility, hydrophobicity, and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its simpler analogs.

Eigenschaften

CAS-Nummer

102040-43-7

Molekularformel

C16H24N2O3

Molekulargewicht

292.37 g/mol

IUPAC-Name

N-(2-nitro-4-octylphenyl)acetamide

InChI

InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI-Schlüssel

NUFSKYHLBDXUEV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.